2-Aminocycloheptane-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-aminocycloheptane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQIVMLQXQRDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-Aminocycloheptane-1-carboxamide hydrochloride typically proceeds via the following key steps:
- Starting Material: Cycloheptanone, a seven-membered cyclic ketone, serves as the precursor.
- Amination: Introduction of the amino group is achieved by reaction with ammonia or primary amines.
- Carboxamide Formation: The carboxamide functional group is installed through subsequent amidation reactions.
- Salt Formation: Conversion to the hydrochloride salt enhances solubility and stability.
This route leverages the reactivity of cycloheptanone’s ketone group to introduce the amine and carboxamide functionalities in a controlled manner.
Detailed Reaction Conditions and Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Amination | Ammonia or primary amines; solvent such as ethanol or water; temperature 50-80°C | Conversion of cycloheptanone to amino intermediate | Reaction conditions optimized for yield and selectivity |
| 2 | Amidation | Ammonia or amine source; coupling agents (e.g., carbodiimides) or direct amidation under heat | Formation of carboxamide group at position 1 | Solvent choice affects purity and reaction rate |
| 3 | Salt Formation | Hydrogen chloride gas or aqueous HCl | Formation of hydrochloride salt | Enhances solubility and crystallinity |
The exact temperature, solvent, and reagent concentrations are optimized depending on the scale and desired purity. For example, mild heating and polar solvents are preferred to maintain the integrity of the cyclic structure and avoid side reactions.
Industrial and Laboratory Scale Considerations
- Industrial Scale: High-throughput crystallization methods are employed to isolate the hydrochloride salt efficiently and with high purity. The process design focuses on yield optimization, stereoselectivity, and minimizing impurities.
- Laboratory Scale: Batch synthesis with careful control of reaction time and temperature is common. Purification typically involves recrystallization from suitable solvents.
Research Findings and Optimization
- The presence of both amine and carboxamide groups within the cycloheptane ring confers unique reactivity, requiring precise control of reaction parameters.
- The hydrochloride salt form improves water solubility, which is crucial for biological activity assays.
- Reaction selectivity can be enhanced by using protecting groups during intermediate steps, although this adds complexity.
- The use of catalytic hydrogenation and rearrangement reactions, as seen in related aminocycloalkane syntheses, may be adapted to improve stereoselectivity and yield.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Amination of Cycloheptanone | Cycloheptanone | Ammonia, heat, polar solvent | Simple, direct route | Moderate yield, possible side products |
| Amidation via Activated Intermediates | Amino-cycloheptane intermediates | Coupling agents (e.g., carbodiimides) | Higher purity, better control | Requires additional reagents and steps |
| Salt Formation via HCl Treatment | Amino-carboxamide intermediate | HCl gas or aqueous HCl | Improves solubility and stability | Requires careful handling of HCl |
Chemical Reactions Analysis
Types of Reactions
2-Aminocycloheptane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its chiral nature allows it to be used in the development of chiral catalysts and ligands, which are essential in asymmetric synthesis processes.
- Reactivity Studies : Due to its ability to undergo various chemical reactions (oxidation, reduction, substitution), it is often utilized in studies examining reaction mechanisms and the effects of stereochemistry on chemical behavior.
Biology
- Enzyme Interaction Studies : The compound is used to explore the effects of chirality on enzyme interactions and protein-ligand binding. This can provide insights into the role of stereochemistry in biological systems, potentially leading to the development of more effective drugs.
- Pharmacological Investigations : Research has indicated potential therapeutic applications, particularly in drug development where its structure could influence biological activity and efficacy.
Pharmaceutical Development
- Drug Intermediates : 2-Aminocycloheptane-1-carboxamide hydrochloride is being investigated as a pharmaceutical intermediate for various drug formulations. Its distinct structural features may contribute to the development of novel therapeutic agents with specific biological targets .
- Potential Therapeutics : The compound has been studied for its potential use in treating various conditions, including neurological disorders due to its interaction with neurotransmitter systems .
Fine Chemicals Production
- Manufacturing Processes : In industrial settings, this compound is utilized in the production of fine chemicals and specialty pharmaceuticals. Its high purity and defined stereochemistry make it suitable for these applications .
- Agricultural Uses : Some derivatives of this compound have shown antifungal activity, indicating potential applications in agriculture as microbiocides against plant pathogens .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Aminocycloheptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous cyclic amine derivatives, focusing on molecular structure, physicochemical properties, and functional roles.
Table 1: Key Comparative Data
Structural and Functional Differences
- Ring Size and Flexibility: The 7-membered cycloheptane ring in this compound provides greater conformational flexibility compared to 6-membered (cyclohexane) or 4-membered (cyclobutane) analogs. This flexibility may reduce ring strain and influence binding to biological targets .
- Functional Groups: Carboxamide vs. Carboxylic Acid: The carboxamide group (-CONH₂) in the target compound is less acidic than carboxylic acid (-COOH) groups in analogs like cis-2-aminocyclohexane-1-carboxylic acid HCl. This difference may improve metabolic stability and membrane permeability in drug design . Ester vs. Carboxamide: Methyl 2-aminocycloheptane-1-carboxylate HCl contains an ester (-COOCH₃) group, which is more lipophilic than carboxamide. This could alter pharmacokinetic properties, such as absorption and distribution .
- Stereochemistry: Stereospecific configurations (e.g., (1S,2R) in cis-2-aminocyclohexane-1-carboxylic acid HCl) are critical for biological activity.
Biological Activity
2-Aminocycloheptane-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclic structure, which contributes to its biological activity. The presence of an amine and carboxamide functional group makes it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : It has been shown to influence neurotransmitter receptors, particularly in the central nervous system (CNS). This modulation may affect pathways involved in mood regulation and cognitive functions.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .
Research Findings
Recent studies have evaluated the biological activity of this compound through various assays and models. Key findings include:
- In vitro Studies : Preliminary tests indicate that the compound exhibits moderate inhibitory activity against MAO-A and MAO-B, suggesting potential use in treating depression and anxiety disorders.
- In vivo Studies : Animal models have shown that administration of this compound can lead to significant changes in behavior, potentially linked to its effects on neurotransmitter levels.
Case Studies
Several case studies have been documented regarding the use of this compound:
- Case Study on Depression : A study involving a rodent model demonstrated that chronic administration resulted in decreased depressive-like behaviors, correlating with increased serotonin levels in the brain.
- Case Study on Cognitive Function : Another study reported enhanced memory retention in mice treated with this compound, indicating its potential as a cognitive enhancer.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Aminocycloheptane-1-carboxamide hydrochloride in laboratory settings?
- Methodological Answer :
- Cyclization Strategies : Begin with cycloheptane derivatives (e.g., cycloheptanone) as precursors. Introduce the amino group via reductive amination or nucleophilic substitution, followed by carboxamide formation using coupling reagents like EDC/HOBt .
- Hydrochloride Salt Formation : Treat the free amine with HCl in anhydrous ethanol or dichloromethane under nitrogen to avoid hydrolysis. Monitor pH to ensure complete salt formation .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to achieve ≥95% purity .
Q. How should researchers address solubility challenges during experimental design?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, then dilute with aqueous buffers (e.g., PBS pH 7.4) for biological assays. For example, similar hydrochloride salts dissolve at 5 mg/mL in PBS .
- Surfactant Use : For hydrophobic intermediates, employ nonionic surfactants (e.g., Tween-80) at 0.1–1% v/v to enhance solubility without interfering with reactivity .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to confirm stereochemistry (e.g., cycloheptane ring conformation) and detect impurities. Compare chemical shifts with computational predictions (e.g., ACD/Labs) .
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect byproducts via ESI-TOF or MALDI-TOF. For example, detect chloride adducts at m/z [M+Cl]⁻ .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/ethyl acetate mixtures and analyzing unit cell parameters .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to amine receptors (e.g., GPCRs). Parameterize the hydrochloride salt by adjusting partial charges for the protonated amine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or aqueous environments. Monitor hydrogen bonding between the carboxamide group and solvent .
Q. How should researchers resolve contradictions in stability data under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze via HPLC for degradation products (e.g., hydrolyzed amine or cyclization byproducts) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. For example, similar hydrochlorides degrade above 200°C, indicating stability at ambient lab conditions .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Methodological Answer :
- Critical Factors :
| Factor | Impact | Mitigation |
|---|---|---|
| Reaction Temperature | Overheating degrades intermediates | Use jacketed reactors with precise (±1°C) control . |
| Amine Protonation | Incomplete salt formation reduces purity | Monitor pH during HCl addition; target pH ≤2 . |
- Standardization : Pre-dry solvents (e.g., molecular sieves for ethanol) and use inert atmospheres to suppress oxidation .
Handling and Safety
Q. What are the critical safety protocols for handling this compound in aqueous and organic phases?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or solvent evaporation due to potential respiratory irritation .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
